Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and a phenyl group attached to the pyrazole ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Palladium, copper salts.
Solvents: Ethanol, dichloromethane, toluene.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
- Methyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate
- Methyl 4-bromo-5-(tert-butyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, affecting its reactivity and stability. The phenyl group contributes to its aromatic character, influencing its interactions with other molecules.
Biological Activity
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H17BrN2O2
- Molecular Weight : 321.2 g/mol
- CAS Number : 168020648
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
HepG2 | 12.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Enzyme | IC50 Value (μM) | Selectivity Index |
---|---|---|
COX-1 | 5.40 | High |
COX-2 | 0.01 | Superior to traditional NSAIDs |
The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Antiparasitic Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antiparasitic activity against various protozoan parasites. The compound's efficacy was evaluated in vitro, showing a significant reduction in parasite viability.
Parasite Species | EC50 Value (μM) | Mechanism of Action |
---|---|---|
Trypanosoma brucei | 0.064 | Disruption of metabolic pathways |
Leishmania donovani | 0.115 | Induction of oxidative stress |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Disruption of Cellular Metabolism : In parasitic infections, the compound interferes with metabolic processes critical for parasite survival.
Case Studies
Several case studies have documented the effectiveness of this compound:
- A study on breast cancer cells indicated that treatment with the compound at concentrations as low as 1 μM resulted in significant morphological changes and increased caspase activity.
- In vivo studies demonstrated that administration of the compound led to reduced tumor size in animal models, confirming its potential as an effective anticancer agent.
Properties
Molecular Formula |
C15H17BrN2O2 |
---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
methyl 4-bromo-5-tert-butyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)13-11(16)12(14(19)20-4)17-18(13)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
BYPPTUQEKZLQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)Br |
Origin of Product |
United States |
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